Structural Differentiation: 3-Methoxypropyl Chain Confers Higher Lipophilicity Compared to Acetamide Analog
The target compound contains a 3-methoxypropyl chain attached to the amide nitrogen, which is absent in the simpler analog 2-bromo-N-(2-furylmethyl)acetamide (CAS 89791-75-3). This structural difference is reflected in the computed partition coefficient (LogP), a key parameter for predicting membrane permeability and solubility .
| Evidence Dimension | Computed LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 2.82 |
| Comparator Or Baseline | 2-Bromo-N-(2-furylmethyl)acetamide (CAS 89791-75-3): LogP = 1.17 [estimated] |
| Quantified Difference | ΔLogP = +1.65 (target compound is more lipophilic) |
| Conditions | Computed property from molecular structure; no experimental measurement available. |
Why This Matters
Higher lipophilicity may lead to improved membrane permeability or altered distribution in biological systems, making this compound a distinct choice for SAR studies where such properties are being explored.
